2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide
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Overview
Description
2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide is an organic compound that features a benzyloxy group, a bromine atom, and an isopropylacetamide moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide typically involves the following steps:
Bromination: The starting material, 4-benzyloxyacetophenone, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromine atom at the meta position.
Amidation: The brominated intermediate is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoic acid derivative or reduced to a benzyl alcohol derivative.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at reflux temperatures.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used in studies to understand the structure-activity relationships of brominated phenyl derivatives and their biological effects.
Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy and bromine substituents can influence the compound’s binding affinity and selectivity for these targets, affecting downstream signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-N-isopropylacetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
2-(4-Bromophenyl)-N-isopropylacetamide: Lacks the benzyloxy group, which may affect its reactivity and biological activity.
2-(4-(Benzyloxy)phenyl)-N-isopropylacetamide: Similar structure but without the bromine atom.
Uniqueness
2-(4-(Benzyloxy)-3-bromophenyl)-N-isopropylacetamide is unique due to the presence of both the benzyloxy and bromine substituents, which can confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for diverse modifications and applications in various fields of research.
Properties
IUPAC Name |
2-(3-bromo-4-phenylmethoxyphenyl)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13(2)20-18(21)11-15-8-9-17(16(19)10-15)22-12-14-6-4-3-5-7-14/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINMEXJBCRSIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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